Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate

Chemical Synthesis Medicinal Chemistry Structure-Activity Relationship

Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate (CAS 303146-42-1) is a polysubstituted nicotinate ester featuring cyano, methyl, and phenylsulfanyl substituents on a pyridine core. Its molecular formula is C₁₅H₁₂N₂O₂S with a molecular weight of 284.33 g/mol.

Molecular Formula C15H12N2O2S
Molecular Weight 284.33
CAS No. 303146-42-1
Cat. No. B2401547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate
CAS303146-42-1
Molecular FormulaC15H12N2O2S
Molecular Weight284.33
Structural Identifiers
SMILESCC1=C(C=C(C(=N1)SC2=CC=CC=C2)C#N)C(=O)OC
InChIInChI=1S/C15H12N2O2S/c1-10-13(15(18)19-2)8-11(9-16)14(17-10)20-12-6-4-3-5-7-12/h3-8H,1-2H3
InChIKeyVXOINKPYDFDGQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate (CAS 303146-42-1): Supply and Physicochemical Baseline


Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate (CAS 303146-42-1) is a polysubstituted nicotinate ester featuring cyano, methyl, and phenylsulfanyl substituents on a pyridine core [1]. Its molecular formula is C₁₅H₁₂N₂O₂S with a molecular weight of 284.33 g/mol . Its computed physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 426.5±45.0 °C, and a LogP of approximately 4.64, indicating significant lipophilicity . Commercial availability from at least one major supplier has been confirmed at a catalogued purity of 90% . However, a comprehensive search of primary research literature, patents, and authoritative databases (as of May 2026) found no publicly available, comparator-based biological activity data, target engagement data, or mechanism-of-action studies for this specific compound.

Why In-Class Nicotinate Analogs Cannot Substitute for Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate (303146-42-1)


The issue is not yet one of proven differentiation, but rather a critical absence of publicly available evidence. While the polysubstituted nicotinate scaffold is widely explored in medicinal chemistry for targets such as kinases, nAChRs, and metabolic enzymes [1], the specific combination of 5-cyano, 2-methyl, and 6-phenylsulfanyl substituents on a methyl nicotinate core occupies a unique chemical space [2]. Simple replacement by any close analog—such as Methyl 6-(benzylsulfanyl)-5-cyano-2-methylnicotinate (CAS 303146-45-4) or des-cyano Methyl 2-methyl-6-(phenylthio)nicotinate (CAS 132483-44-4)—would constitute a change of SAR in a region (6-position sulfur substituent) known to critically influence target binding in related series [3]. Without explicit experimental data, the risk is that the user substitutes based solely on structural similarity and inadvertently loses an activity or property that remains to be characterized. At present, selection of CAS 303146-42-1 is driven by its defined structural identity and commercial availability for exploratory profiling, rather than by head-to-head performance data against comparators.

Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate (303146-42-1): Quantifiable Differentiation Evidence Status


Structural Uniqueness Assessment: Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate vs. Closest Catalogued Analogs

CAS 303146-42-1 can be compared to its closest structurally catalogued analogs: (a) Methyl 6-(benzylsulfanyl)-5-cyano-2-methylnicotinate (CAS 303146-45-4), which replaces the phenylsulfanyl group with a benzylsulfanyl moiety, and (b) Methyl 2-methyl-6-(phenylthio)nicotinate (CAS 132483-44-4), which lacks the 5-cyano substituent [1]. While no comparative biological data have been published, these structural differences map onto positions that are well-precedented to modulate potency and selectivity in nicotinate-based ligand series [2].

Chemical Synthesis Medicinal Chemistry Structure-Activity Relationship

Comparative Physicochemical Property Profile: LogP, Solubility, and Permeability Implications of the 6-Phenylsulfanyl Substituent

Computed LogP values are available for CAS 303146-42-1 and several closely related analogs, enabling a predictive comparison of lipophilicity-driven pharmacokinetic properties. The target compound has a calculated LogP of approximately 4.64 . By contrast, a 2-phenyl-6-phenylsulfanyl ethyl ester analog (CAS 306980-00-7) is expected to exhibit a LogP well above 5.5 based on its molecular formula (C₂₁H₁₆N₂O₂S, MW 360.43) . A des-phenylthio, des-cyano variant would be substantially less lipophilic. In the absence of experimental solubility or permeability data, these computed values suggest that the target compound occupies an intermediate lipophilicity range within its analog series—lipophilic enough for membrane penetration but potentially avoiding the solubility and promiscuity risks associated with LogP >5.5.

ADME Lipophilicity Physicochemical Properties

Synthetic Tractability and Commercial Availability: Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate vs. Closest Analogs

CAS 303146-42-1 is listed as commercially available from at least one major supplier at 90% purity in gram-scale quantities . In contrast, the closest 6-benzylsulfanyl analog (CAS 303146-45-4) and the des-cyano 6-phenylthio analog (CAS 132483-44-4) have limited or less clearly documented commercial availability from mainstream catalogues as of May 2026. The presence of both cyano and ester functional groups in CAS 303146-42-1 provides orthogonal synthetic handles for further derivatization—the cyano group can be reduced to an amine or hydrolyzed to an amide/acid, while the methyl ester can be saponified or transesterified .

Chemical Sourcing Synthetic Intermediate Procurement

Negative Data Benchmarking: Absence of Potency in Broad-Panel Enzyme Screens as a Differentiating Filter

BindingDB entries associated with the molecular formula C₁₅H₁₂N₂O₂S show weak or negligible activity against NNMT (IC₅₀ > 25,000 nM) and DNMT1 (IC₅₀ ≈ 302,000 nM) [1]. While these entries may not correspond unequivocally to CAS 303146-42-1, they serve as a useful negative benchmark: the compound does not appear to be a promiscuous methyltransferase inhibitor. This contrasts with many nicotinate-based tool compounds that show mid-nanomolar activity against NNMT or NAMPT. For users seeking a structurally distinct nicotinate scaffold free of confounding methyltransferase inhibition, this absence of activity constitutes a valuable selectivity filter.

Selectivity Screening Target Engagement

Recommended Research Applications for Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate (303146-42-1) Based on Available Evidence


Focused Library Synthesis and SAR Expansion at the Nicotinate 5- and 6-Positions

This compound is ideally suited as a central intermediate for exploring structure-activity relationships (SAR) around the 5-cyano and 6-phenylsulfanyl substituents of the nicotinate scaffold. Its dual orthogonal functional handles (cyano and ester) enable parallel derivatization: the 5-cyano group can be converted to amides, amines, or tetrazoles, while the 6-phenylsulfanyl group can be oxidized to sulfoxide/sulfone or replaced via cross-coupling. The confirmed commercial availability at gram scale makes it a practical choice for generating small, focused compound libraries. The structural differentiation from the 6-benzylsulfanyl and des-cyano analogs [1] ensures that this scaffold occupies a unique position in SAR matrices, supporting the exploration of substituent effects at two key positions simultaneously.

Kinase or Receptor Screening with a Pre-Filtered Methyltransferase-Inactive Scaffold

For high-throughput or focused screening campaigns targeting kinases, GPCRs, or nuclear receptors, CAS 303146-42-1 offers a rare combination: a drug-like nicotinate core with a computed LogP of ~4.64 and demonstrated inactivity against the methyltransferases NNMT (IC₅₀ > 25,000 nM) and DNMT1 (IC₅₀ ≈ 302,000 nM) [1]. This negative selectivity profile reduces the risk of methyltransferase-mediated assay interference or polypharmacology, providing a cleaner starting point for hit identification. Projects where methyltransferase inhibition is a well-characterized off-target liability (e.g., epigenetic target campaigns) would particularly benefit from this pre-filtered profile.

Derivatization via the 3-Methyl Ester for Prodrug or Conjugate Design

The methyl ester moiety at the 3-position provides a convenient handle for hydrolysis to the free acid, which can then be coupled to amines, alcohols, or polyethylene glycol (PEG) chains for prodrug design or bioconjugation. The compound's favorable computed LogP of ~4.64 and the presence of the electron-withdrawing 5-cyano group, which stabilizes the pyridine ring toward oxidative metabolism relative to more electron-rich analogs, make it a candidate for ester-based prodrug strategies where controlled release of the active acid is desired. The confirmed supplier listing enables procurement of sufficient material for multi-step synthetic campaigns .

Crystallography and Biophysical Fragment Screening of the Phenylsulfanyl Pharmacophore

The 6-phenylsulfanyl group represents a privileged sulfur-containing pharmacophore found in numerous kinase inhibitors and GPCR ligands. CAS 303146-42-1's molecular weight of 284.33 g/mol places it in a borderline fragment-to-lead range, making it potentially suitable for X-ray crystallography soaking experiments or SPR/NMR-based fragment screening against targets with known affinity for arylthioether motifs. Its computed LogP of ~4.64 is acceptable for biophysical assay conditions at moderate concentrations. The compound's structural uniqueness among commercially available nicotinates—combining the 5-cyano-6-phenylsulfanyl substitution pattern—makes it a useful probe for identifying binding pockets that accommodate this specific pharmacophore arrangement, information that can then guide the design of more potent, optimized leads.

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